![molecular formula C16H22Cl2N2O B4961070 2-(3,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide](/img/structure/B4961070.png)
2-(3,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide
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Overview
Description
2-(3,4-dichlorophenyl)-N-(1-isopropyl-4-piperidinyl)acetamide, commonly known as Fentanyl, is a potent synthetic opioid medication used for pain management and anesthesia. Fentanyl is classified as a Schedule II controlled substance in the United States due to its high potential for abuse and addiction. Despite its risks, Fentanyl has become a valuable tool in medicine due to its effectiveness in treating severe pain.
Mechanism of Action
Fentanyl works by binding to opioid receptors in the brain and spinal cord, leading to a decrease in the perception of pain. Fentanyl is a highly potent opioid, and its binding affinity to the opioid receptors is much stronger than that of morphine.
Biochemical and Physiological Effects
Fentanyl has several biochemical and physiological effects, including respiratory depression, sedation, and euphoria. Fentanyl can also cause side effects such as nausea, vomiting, and constipation. Due to its potency, Fentanyl can be lethal if used incorrectly or in high doses.
Advantages and Limitations for Lab Experiments
Fentanyl is commonly used in laboratory experiments to study the effects of opioids on the brain and behavior. Fentanyl's high potency and specificity to the opioid receptors make it a valuable tool for researchers studying the opioid system. However, due to its potential for abuse and addiction, Fentanyl is a controlled substance, and its use in research requires strict regulation.
Future Directions
There are several future directions for Fentanyl research, including developing new formulations that can be administered through alternative routes, such as transdermal patches, nasal sprays, or sublingual tablets. Researchers are also investigating the potential of Fentanyl in treating depression, anxiety, and other psychiatric disorders. Additionally, studies are being conducted to better understand the mechanisms of Fentanyl addiction and withdrawal to develop more effective treatments for opioid addiction.
Conclusion
In conclusion, Fentanyl is a potent synthetic opioid medication used for pain management and anesthesia. Fentanyl has been extensively studied for its analgesic properties and has become a valuable tool in medicine. Despite its risks, Fentanyl has several advantages for laboratory experiments and has several future directions for research. It is essential to continue to study Fentanyl to better understand its effects and develop safer and more effective treatments.
Synthesis Methods
Fentanyl is synthesized from N-phenethyl-4-piperidone, which undergoes a series of chemical reactions to produce the final product. The synthesis process involves the use of hazardous chemicals and requires careful handling to ensure safety.
Scientific Research Applications
Fentanyl has been extensively studied for its analgesic properties and has been found to be effective in managing pain in various medical conditions, including cancer, surgery, and chronic pain. Fentanyl is also used in anesthesia, where it is administered intravenously to induce and maintain anesthesia during surgical procedures.
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-13(6-8-20)19-16(21)10-12-3-4-14(17)15(18)9-12/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQSGVUGQDCPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.